![molecular formula C17H13ClN4OS B293415 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293415.png)
6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
The potential applications of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has shown promising results in the treatment of bacterial and fungal infections.
作用机制
The mechanism of action of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by inhibiting the synthesis of DNA and RNA, leading to the inhibition of cell growth and division. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
The advantages of using 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its potential applications in various fields, including cancer therapy and the treatment of bacterial and fungal infections. Additionally, this compound has been synthesized using different methods, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
The future directions for the research on 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are vast. One direction includes the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. This compound can also be modified to improve its efficacy and reduce its toxicity, making it a potential candidate for cancer therapy and the treatment of bacterial and fungal infections. Finally, more research is needed to explore the potential applications of this compound in other fields, such as drug delivery and material science.
Conclusion
In conclusion, 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including cancer therapy and the treatment of bacterial and fungal infections, make it a compound of interest for further studies. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde, 4-methoxybenzylamine, and 2-mercaptobenzothiazole in the presence of triethylamine and acetic anhydride. This method yields the desired compound in good yields and high purity.
属性
分子式 |
C17H13ClN4OS |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
6-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-12-8-6-11(7-9-12)10-15-19-20-17-22(15)21-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI 键 |
VTSITWIOBYHIGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)
![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)
![methyl 2-[(8-acetyl-3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293337.png)

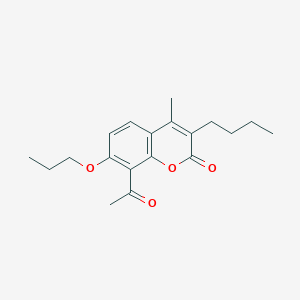
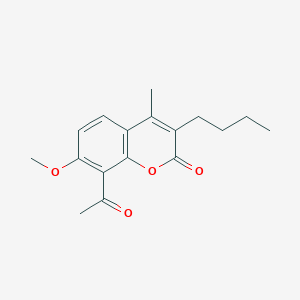
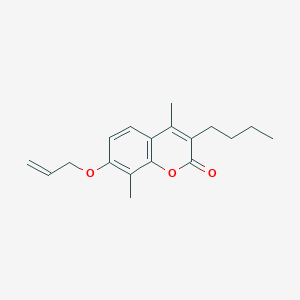

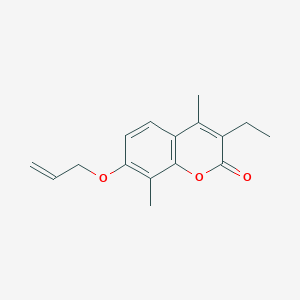
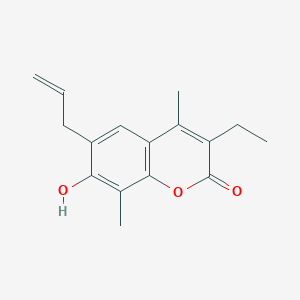

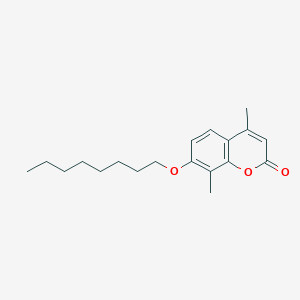
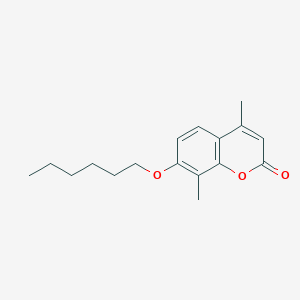
![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293355.png)